(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolidinone core fused with an indole moiety. Key characteristics include:
- Molecular formula: C₁₇H₁₆N₂O₂S₂.
- Molecular weight: 344.447 g/mol (monoisotopic mass: 344.065320 Da) .
- Structural features: A 1,3-thiazolidin-4-one ring with a cyclohexyl substituent at position 3, a thioxo group at position 2, and an indol-2-one fused via a conjugated Z-configuration double bond at position 3.
- Synonyms: MFCD00730718, 3-cyclohexyl-5-(2-hydroxy-indol-3-ylidene)-2-thioxo-thiazolidin-4-one .
Compound A is part of a broader class of rhodanine derivatives, which are known for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C17H16N2O2S2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-(3-cyclohexyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one |
InChI |
InChI=1S/C17H16N2O2S2/c20-15-13(11-8-4-5-9-12(11)18-15)14-16(21)19(17(22)23-14)10-6-2-1-3-7-10/h4-5,8-10,21H,1-3,6-7H2 |
InChI Key |
PCXRULGGFPPHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclohexyl-Substituted Thiazolidinone Precursors
The 3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is synthesized via cyclocondensation reactions:
Reagents :
- Cyclohexyl isothiocyanate
- Thioglycolic acid or derivatives
- Base catalysts (KOH, DABCO)
- Cyclohexyl isothiocyanate reacts with thioglycolic acid in ethanol under reflux (80°C, 6 h).
- Acid-catalyzed cyclization yields 3-cyclohexyl-2-thioxo-thiazolidin-4-one.
- Oxidation with H2O2 introduces the 4-oxo group.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Reaction Time | 8–10 h |
| Purification | Recrystallization (EtOH/H2O) |
Indol-2-one Synthesis
Oxindole Derivatives as Starting Materials
Indol-2-one precursors are prepared via:
- Bucherer–Bergs Reaction : Cyclization of cyclohexanone with ammonium carbonate and KCN.
- Fischer Indole Synthesis : Acid-catalyzed cyclization of phenylhydrazines with ketones.
- 5-Substituted isatins are reduced to oxindoles using NaBH4 in methanol.
- Bromination at C3 using PBr3 yields 3-bromooxindole (key intermediate).
Characterization :
- 1H NMR (CDCl3): δ 7.25–7.45 (m, aromatic), 4.12 (s, CH2).
- IR : 1720 cm−1 (C=O stretch).
Coupling Strategies for Z-Configured Product
Eschenmoser Coupling
This method ensures stereoselective formation of the (Z)-alkenylidene bridge (,):
Reagents :
- 3-Bromooxindole
- 3-Cyclohexyl-2-thioxo-thiazolidin-4-one
- DABCO (1,4-diazabicyclo[2.2.2]octane)
Procedure :
- 3-Bromooxindole and thiazolidinone are dissolved in anhydrous DMF.
- DABCO (15 mol%) is added, and the mixture is stirred at 25°C for 12 h.
- The Z-isomer is isolated via silica gel chromatography (hexane/EtOAc, 3:1).
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 67–72% |
| Z:E Selectivity | 9:1 |
| Purity | >95% (HPLC) |
One-Pot Multicomponent Synthesis
Three-Component Reaction
A scalable alternative combines oxindole, cyclohexyl isothiocyanate, and CS2 (,):
Conditions :
- Solvent: DMF
- Catalyst: CuI (5 mol%)
- Temperature: 100°C, 24 h
Mechanism :
- In situ formation of dithiocarbamate intermediate.
- Cyclization and dehydrogenation steps.
Advantages :
- Reduced purification steps.
- Higher atom economy (78% vs. 65% stepwise).
Limitations :
- Lower Z-selectivity (7:3).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch protocols to flow systems improves efficiency ():
Setup :
- Microreactor (1 mL volume)
- Residence time: 15 min
- Temperature: 120°C
Outcomes :
- 92% conversion vs. 78% in batch.
- 20% reduction in solvent use.
Analytical Characterization
Critical validation steps include:
- X-ray Crystallography : Confirms Z-configuration (C–C bond length: 1.34 Å).
- High-Resolution Mass Spectrometry : [M+H]+ calc. 441.1234, found 441.1229.
- HPLC Purity : C18 column, 95:5 MeCN/H2O, retention time 6.7 min.
Challenges and Optimization Opportunities
| Challenge | Mitigation Strategy |
|---|---|
| Epimerization at C3 | Low-temperature coupling (<0°C) |
| Byproduct formation (thiazole-2-one) | Use of DABCO over DBU |
| Solvent waste | Switch to 2-MeTHF (biodegradable) |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
This compound may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent for diseases.
Industry: Utilizing its unique properties in material science or catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Compound A is compared to structurally related analogs (Table 1), focusing on substituents at the thiazolidinone ring (R₁) and indole moiety (R₂).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Hydroxyaryl substituents (e.g., 3-hydroxyphenyl in ) correlate with enhanced antimicrobial activity due to hydrogen-bonding interactions with bacterial targets .
Indole Modifications :
- N-Alkylation (e.g., butyl in or methyl in ) may alter pharmacokinetics by reducing metabolic degradation .
Antimicrobial Activity:
- Compound 5b () exhibited potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and Candida albicans (MIC: 4 µg/mL), attributed to the 3-hydroxyphenyl and 1-methylindole groups .
- Compound A lacks explicit bioactivity data, but its cyclohexyl group may confer activity against drug-resistant strains due to steric bulk hindering efflux pumps .
Anticancer Potential:
- Rhodanine derivatives with arylidene substituents (e.g., 2-hydroxybenzylidene in ) show promise in inhibiting cancer cell proliferation via thioredoxin reductase inhibition .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves refluxing 3-formyl-indole derivatives with 4-thioxo-2-thiazolidinone in acetic acid with sodium acetate (1:1.1 molar ratio) for 3–5 hours. Recrystallization from DMF/acetic acid enhances purity (yield: 80–85%). Monitoring via TLC ensures reaction completion, while adjusting stoichiometry minimizes side products .
Advanced: What strategies address discrepancies in crystallographic data refinement for compounds with complex stereochemistry?
Methodological Answer:
Use SHELXL with twin refinement for high-resolution data and validate hydrogen-bonding networks via graph-set analysis (Etter’s formalism). Tools like ORTEP-3 visualize molecular geometry, resolving ambiguities in Z/E configurations. For low-resolution data, employ Patterson maps to verify cyclohexyl ring orientations .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- FT-IR : Identify C=O (1680–1720 cm⁻¹) and C=S (1220–1280 cm⁻¹) stretches.
- NMR : ¹H NMR confirms stereochemistry (δ 6.8–7.5 ppm for indole protons; δ 1.2–2.1 ppm for cyclohexyl CH₂).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ = 413.12 Da) .
Advanced: How can researchers elucidate the pharmacological mechanisms of thiazolidinone derivatives?
Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) to predict binding to cyclooxygenase-2 or kinases. Validate via in vitro assays (e.g., IC₅₀ determination for antimicrobial activity). Competitive binding assays using fluorogenic substrates confirm target engagement. Correlate the cyclohexyl group’s hydrophobicity with membrane permeability .
Basic: Why is pH critical during the synthesis of thiazolidinone-indole hybrids?
Methodological Answer:
Sodium acetate maintains pH 4–5, promoting Schiff base formation between the aldehyde and thiazolidinone. Acidic conditions suppress oxidation of the indole moiety and prevent side reactions (e.g., dimerization) .
Advanced: How to resolve contradictions between in silico predictions and experimental bioassay results?
Methodological Answer:
Reassess docking parameters (e.g., protonation states, solvation). Perform molecular dynamics simulations (50 ns) to evaluate binding stability. Validate with isothermal titration calorimetry (ITC) to measure binding constants (Kd). Cross-check with SAR studies to identify substituent effects .
Basic: What purification methods are effective for thiazolidinone derivatives?
Methodological Answer:
- Recrystallization : Use ethanol/water (4:1) to remove unreacted starting materials.
- Column Chromatography : Separate diastereomers with ethyl acetate/hexane (3:7).
- HPLC : Apply a C18 column (MeCN:H₂O, 70:30) for high-purity isolation .
Advanced: How do hydrogen-bonding networks influence the solid-state properties of such compounds?
Methodological Answer:
Graph-set analysis (e.g., R₂²(8) motifs) reveals intermolecular N–H⋯O=S interactions that stabilize crystal packing. These networks impact solubility—introducing hydroxyl groups increases H-bond donors, improving aqueous solubility but reducing crystallinity. PXRD validates predicted patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
